Ethyl 2-(4-bromo-3-methoxyphenyl)acetate

Description

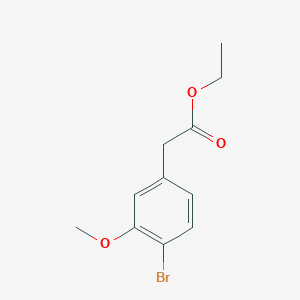

Ethyl 2-(4-bromo-3-methoxyphenyl)acetate is an organic ester derivative featuring a phenyl ring substituted with bromine (Br) at the para-position and a methoxy (OCH₃) group at the meta-position, linked to an ethyl acetate moiety. This compound is likely utilized as an intermediate in pharmaceutical synthesis, given the role of similar brominated aryl acetates in preparing bioactive molecules like Combretastatin A-4 .

Properties

Molecular Formula |

C11H13BrO3 |

|---|---|

Molecular Weight |

273.12 g/mol |

IUPAC Name |

ethyl 2-(4-bromo-3-methoxyphenyl)acetate |

InChI |

InChI=1S/C11H13BrO3/c1-3-15-11(13)7-8-4-5-9(12)10(6-8)14-2/h4-6H,3,7H2,1-2H3 |

InChI Key |

WWGLERUBAMYNOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-bromo-3-methoxyphenyl)acetate typically involves the esterification of (3-Methoxy-4-bromophenyl)acetic acid. One common method is the Fischer esterification, where the acid is refluxed with ethanol in the presence of a strong acid catalyst like sulfuric acid . The reaction proceeds as follows:

(3-Methoxy-4-bromophenyl)acetic acid+EthanolH2SO4(3-Methoxy-4-bromophenyl)acetic acid ethyl ester+Water

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. The use of continuous flow reactors and advanced purification techniques can further enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-bromo-3-methoxyphenyl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of (3-Methoxy-4-substituted phenyl)acetic acid ethyl ester.

Oxidation: Formation of (3-Methoxy-4-bromophenyl)acetic acid or aldehyde derivatives.

Reduction: Formation of (3-Methoxy-4-bromophenyl)ethanol.

Scientific Research Applications

Ethyl 2-(4-bromo-3-methoxyphenyl)acetate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromo-3-methoxyphenyl)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key analogues are compared below based on substituents, functional groups, and applications:

Electronic and Steric Effects

- Substituent Electronic Properties : In 2-(3-bromo-4-methoxyphenyl)acetic acid (), bromine’s electron-withdrawing nature increases the C–C–C bond angle (121.5°) at its position, while the methoxy group (electron-donating) reduces the angle (118.2°). Similar effects likely influence the reactivity and stability of the ethyl ester derivative .

- Hydrogen Bonding : The carboxylic acid analogue forms centrosymmetric dimers via O–H···O hydrogen bonds (motif R₂²(8)), whereas ester derivatives like this compound may exhibit weaker intermolecular interactions, impacting solubility and crystallinity .

Physicochemical Properties

- Solubility and Stability: The presence of bromine and methoxy groups enhances lipophilicity compared to non-halogenated esters. For example, Ethyl 2-(4-bromo-3-methoxyphenyl)-2,2-difluoroacetate () has a molecular weight of 309.11 g/mol and is stored at 2–8°C, suggesting sensitivity to hydrolysis due to the electron-withdrawing difluoro group .

- Crystallinity: The carboxylic acid analogue crystallizes in a monoclinic system with distinct dihedral angles (78.15° between phenyl and acetic acid planes), whereas ester derivatives likely exhibit less pronounced planarity, affecting melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.